3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

Catalog No.
S714957
CAS No.
13432-81-0
M.F
C6H3Cl3O3S
M. Wt
261.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

CAS Number

13432-81-0

Product Name

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride

IUPAC Name

3,5-dichloro-4-hydroxybenzenesulfonyl chloride

Molecular Formula

C6H3Cl3O3S

Molecular Weight

261.5 g/mol

InChI

InChI=1S/C6H3Cl3O3S/c7-4-1-3(13(9,11)12)2-5(8)6(4)10/h1-2,10H

InChI Key

AELFLPJWVRGXKU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)Cl)S(=O)(=O)Cl

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride is a synthetic organic compound with the molecular formula C₆H₃Cl₃O₃S and a molecular weight of 261.51 g/mol. It is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a sulfonyl chloride functional group. The compound appears as a white to off-white solid and has a melting point range of 118-119 °C. It is known for its moisture sensitivity and hydrolyzes in water, making it necessary to store it away from moisture and in a cool environment .

Typical of sulfonyl chlorides. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride group can react with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonate esters, respectively.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 3,5-dichloro-4-hydroxybenzenesulfonic acid, releasing hydrochloric acid in the process .
  • Coupling Reactions: It can also be utilized in coupling reactions with various electrophiles to synthesize more complex organic molecules.

Several synthetic routes have been developed for producing 3,5-dichloro-4-hydroxybenzenesulfonyl chloride:

  • Chlorination of Hydroxybenzenesulfonic Acid: Starting from 3,5-dichloro-4-hydroxybenzenesulfonic acid, chlorination can be performed using thionyl chloride or phosphorus pentachloride to yield the desired sulfonyl chloride.
  • Direct Sulfonylation: Hydroxybenzene can be reacted with chlorosulfonic acid under controlled conditions to introduce the sulfonyl group followed by chlorination.
  • Convergent Synthesis: This method involves coupling reactions where pre-synthesized components are combined to form 3,5-dichloro-4-hydroxybenzenesulfonyl chloride in a stepwise manner .

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Dyes and Pigments: The compound serves as a building block for dye synthesis due to its reactive sulfonyl chloride group.
  • Chemical Research: It is employed in synthetic organic chemistry for developing new compounds through various coupling reactions.

3,5-Dichloro-4-hydroxybenzenesulfonyl chloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
3,5-Dichloro-4-hydroxybenzenesulfonic acidC₆H₄Cl₂O₄SLacks the sulfonyl chloride group; more stable
3-Chloro-4-hydroxybenzenesulfonyl chlorideC₆H₅ClO₃SContains only one chlorine; less reactive
2,4-Dichlorobenzenesulfonyl chlorideC₆H₄Cl₂O₂SDifferent substitution pattern; used in similar applications

The uniqueness of 3,5-dichloro-4-hydroxybenzenesulfonyl chloride lies in its specific positioning of chlorine atoms and hydroxyl groups on the benzene ring, which influences its reactivity and potential applications compared to similar compounds.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride

Dates

Modify: 2023-08-15

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